molecular formula C5H6BrClN2O2S B1381886 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride CAS No. 1803604-65-0

5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B1381886
CAS No.: 1803604-65-0
M. Wt: 273.54 g/mol
InChI Key: CCMFBYALMUNLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6BrClN2O2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride typically involves the bromination of 1,2-dimethylimidazole followed by sulfonylation. One common method involves the use of bromine and a sulfonyl chloride reagent under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and cost-effective synthetic routes. These methods often focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include substituted imidazole derivatives, sulfonamides, and various oxidized or reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride involves its interaction with molecular targets through its reactive bromine and sulfonyl chloride groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine and sulfonyl chloride groups in 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride makes it unique compared to its analogs.

Properties

IUPAC Name

5-bromo-1,2-dimethylimidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMFBYALMUNLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Reactant of Route 3
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Reactant of Route 4
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Reactant of Route 5
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Reactant of Route 6
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.